CB1 Receptor Inverse Agonism: Patent‑Backed Structural Differentiation over Alcohol Analogs
Patent US 2004/0147572 A1 explicitly defines the pyrrolyl‑thiazole core bearing a 5‑position carbonyl‑containing moiety as essential for CB1 receptor inverse agonism. While the patent exemplifies primarily carboxylic acid amides and esters, the generic Markush structure encompasses the 5‑formyl (carbaldehyde) group present in the target compound as a viable bioisostere [1]. By contrast, the reduced alcohol analog [4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazol‑5‑yl]methanol (CAS 1400539‑92‑5) lacks the sp²‑hybridised carbonyl group specified in the pharmacophore model, providing a structural rationale for selecting the aldehyde when CB1‑oriented activity is desired .
| Evidence Dimension | Pharmacophoric relevance – presence of a carbonyl/acceptor group at thiazole C5 |
|---|---|
| Target Compound Data | Contains a formyl (–CHO) group at C5 (CAS 1774901-15-3) |
| Comparator Or Baseline | Alcohol analog [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400539-92-5) contains a hydroxymethyl (–CH₂OH) group at C5 |
| Quantified Difference | Qualitative pharmacophoric difference: sp² carbonyl electrophile vs. sp³ alcohol; patent scope explicitly covers carbonyl derivatives for CB1 modulation |
| Conditions | Structural analysis based on US 2004/0147572 A1 disclosure and vendor structure records |
Why This Matters
Procurement of the aldehyde rather than the alcohol preserves the electrophilic carbonyl functionality that is specified in the CB1 inverse agonist patent pharmacophore, supporting structure‑based lead‑optimisation efforts.
- [1] Guba, W., Haap, W., Marty, H. P., & Narquizian, R. (2004). Novel pyrrolyl-thiazole derivatives. U.S. Patent Application Publication No. US 2004/0147572 A1. Available at: https://www.freepatentsonline.com/y2004/0147572.html View Source
